molecular formula C20H22BrFN2O2 B10855738 CH-Fubbmpdora

CH-Fubbmpdora

Cat. No.: B10855738
M. Wt: 421.3 g/mol
InChI Key: CKYYASUICQFJPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHO-4’Me-5’Br-FUBOXPYRA involves several steps, starting with the preparation of the 2-oxopyridine core. The core is then functionalized with various substituents, including a bromine atom at the 5’ position, a methyl group at the 4’ position, and a fluorobenzyl group. The final step involves the formation of the cyclohexanecarboxamide moiety .

Industrial Production Methods

Currently, there is limited information available on the industrial production methods of CHO-4’Me-5’Br-FUBOXPYRA. it is typically synthesized in research laboratories under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

CHO-4’Me-5’Br-FUBOXPYRA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of CHO-4’Me-5’Br-FUBOXPYRA include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The exact mechanism of action of CHO-4’Me-5’Br-FUBOXPYRA is not well understood due to its novelty. like other synthetic cannabinoids, it is believed to interact with cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. This interaction can modulate various physiological processes, including pain perception, mood, and appetite .

Properties

Molecular Formula

C20H22BrFN2O2

Molecular Weight

421.3 g/mol

IUPAC Name

N-[5-bromo-1-[(4-fluorophenyl)methyl]-4-methyl-2-oxopyridin-3-yl]cyclohexanecarboxamide

InChI

InChI=1S/C20H22BrFN2O2/c1-13-17(21)12-24(11-14-7-9-16(22)10-8-14)20(26)18(13)23-19(25)15-5-3-2-4-6-15/h7-10,12,15H,2-6,11H2,1H3,(H,23,25)

InChI Key

CKYYASUICQFJPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1Br)CC2=CC=C(C=C2)F)NC(=O)C3CCCCC3

Origin of Product

United States

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